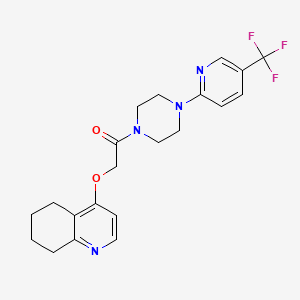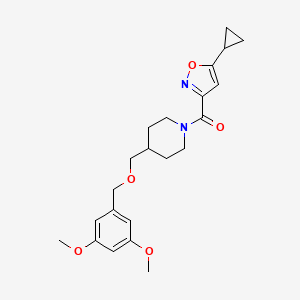
(5-Cyclopropylisoxazol-3-yl)(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a cyclopropyl group, an isoxazole ring, a piperidine ring, and a methanone group. It also contains a benzyl group with two methoxy substituents .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions such as nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The compound has a complex structure with several rings. The isoxazole ring is a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions. The piperidine ring is a six-membered ring with one nitrogen atom .Scientific Research Applications
Synthesis and Structural Exploration
The synthesis of novel bioactive heterocycles, such as those involving isoxazole rings, has been a subject of interest. For example, the synthesis of compounds with antiproliferative activity through the manipulation of isoxazole and piperidinyl groups has been reported (Benaka Prasad et al., 2018). Such studies typically involve the characterization of these compounds using various spectroscopic techniques and X-ray diffraction studies to confirm their structures. These research efforts contribute to the understanding of how structural modifications can influence the biological activities of these compounds.
Bioactivation Pathways
The study of bioactivation pathways of compounds containing isoxazole rings has revealed insights into their metabolism and potential interactions with biological systems. For instance, the investigation into the bioactivation pathway of a 3,4-unsubstituted isoxazole in human liver microsomes has shown how such compounds can undergo enzymatic cleavage, leading to the formation of reactive intermediates (Yu et al., 2011). This research highlights the importance of understanding the metabolic fate of isoxazole-containing compounds for their potential use in therapeutic applications.
Antimicrobial Activity
Research on the antimicrobial activity of compounds structurally related to the one has been conducted to identify potential new drugs. For example, the synthesis and in vitro evaluation of oxime derivatives for their antibacterial and antifungal activities highlight the potential of these compounds as antimicrobial agents (Mallesha & Mohana, 2014). Such studies are crucial for discovering new treatments for infections resistant to current antibiotics.
Future Directions
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-26-18-9-16(10-19(11-18)27-2)14-28-13-15-5-7-24(8-6-15)22(25)20-12-21(29-23-20)17-3-4-17/h9-12,15,17H,3-8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLJADJZINHPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B2863795.png)
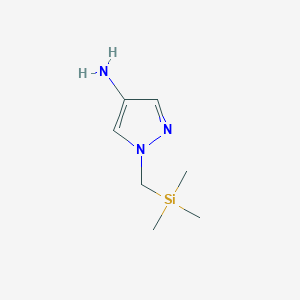
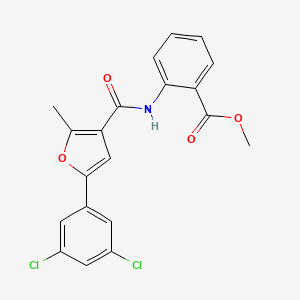
![(5Z)-3-(2-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2863801.png)
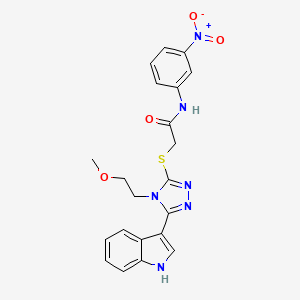
![3-{2-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2863803.png)
![2H-phenanthro[9,10-d]triazole](/img/structure/B2863804.png)
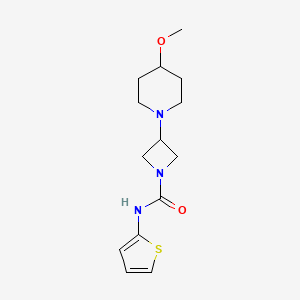
![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2863806.png)
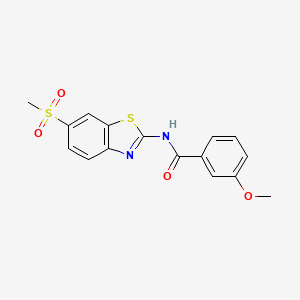
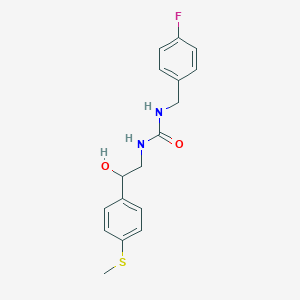
![[1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol](/img/structure/B2863814.png)
![3-(4-Fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2863817.png)
